4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and linked via an ether oxygen to an oxolane (tetrahydrofuran) ring. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.24 g/mol. The compound’s structure combines a rigid pyrazole moiety with a flexible oxolane ring, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-4-7(3-11-12)14-9-6-13-5-8(9)10/h3-4,8-9H,2,5-6,10H2,1H3 |
InChI Key |
PCRUUJHUFNVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2COCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-ol with 3-aminooxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects
- Alkyl Groups on Pyrazole: The ethyl-substituted compound (target) exhibits increased lipophilicity compared to the methyl analog (C₈H₁₅Cl₂N₃O, 242.11 g/mol) .
Oxolane Modifications :
Heterocycle Variations
Salt Forms and Purity
- Dihydrochloride salts are common across analogs (e.g., 242.11 g/mol variants), improving aqueous solubility for biological applications .
- Only the methyl-substituted analog (95% purity) specifies purity, suggesting rigorous quality control for that derivative .
Research Implications and Limitations
- Synthetic Challenges: Alkyl substituents (ethyl vs. methyl) require tailored reaction conditions, as seen in ’s use of malononitrile/ethyl cyanoacetate for related heterocycles .
- Data Gaps : The target compound lacks CAS number and purity data, limiting direct comparisons. Structural studies (e.g., crystallography via SHELXL ) could resolve stereochemical uncertainties.
Biological Activity
The compound 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a chiral molecule featuring both an oxolane ring and a pyrazole moiety. Its unique structural attributes make it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (3R,4R)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-amine |
| InChI Key | SPVYJCKQICTYBM-RKDXNWHRSA-N |
| Canonical SMILES | CCN1C=C(C=N1)OC2COCC2O |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This can influence various signal transduction pathways and metabolic processes within cells.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | NCI-H460 | 0.95 |
These findings suggest that the compound may possess similar anticancer activities due to its structural characteristics.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs are being explored for their therapeutic potential in cancer treatment due to their role in controlling cell proliferation.
Case Studies and Research Findings
A study published in MDPI reported on various pyrazole derivatives and their biological activities. The research indicated that certain derivatives exhibited significant inhibition against cancer cell lines and showed promise as therapeutic agents:
-
Study on Pyrazole Derivatives :
- A series of pyrazole compounds were synthesized and tested for their cytotoxicity against several cancer cell lines including MCF7 and A549.
- Results indicated that some derivatives had IC50 values as low as 0.067 µM, demonstrating potent anticancer activity.
-
Mechanistic Insights :
- The mechanism by which these compounds exert their effects often involves the disruption of critical signaling pathways associated with cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
